molecular formula C8H8F2N2O B14004272 n-(4-Amino-2,6-difluorophenyl)acetamide CAS No. 3743-95-1

n-(4-Amino-2,6-difluorophenyl)acetamide

Cat. No.: B14004272
CAS No.: 3743-95-1
M. Wt: 186.16 g/mol
InChI Key: CHNQBEKSYFMWIA-UHFFFAOYSA-N
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Description

N-(4-Amino-2,6-difluorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with amino and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in inhibiting the growth of cancer cells and has been studied for its anticancer properties.

    Medicine: Research has explored its use in developing new pharmacological agents, particularly in pain management.

    Industry: The compound is used in the green synthesis of azo disperse dyes, highlighting its relevance in sustainable manufacturing practices.

Mechanism of Action

The mechanism by which N-(4-Amino-2,6-difluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to target the VEGFr receptor, as confirmed by in silico modeling. The compound’s structure allows it to form hydrogen bonds and other intermolecular interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2,6-difluorophenyl)acetamide
  • N-(4-Bromo-2,6-difluorophenyl)acetamide
  • 2’,4’-Difluoroacetanilide

Uniqueness

N-(4-Amino-2,6-difluorophenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties

Properties

CAS No.

3743-95-1

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

N-(4-amino-2,6-difluorophenyl)acetamide

InChI

InChI=1S/C8H8F2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13)

InChI Key

CHNQBEKSYFMWIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)N)F

Origin of Product

United States

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